N-o-tolyl-benzene-1,2-diamine
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Description
“N-o-tolyl-benzene-1,2-diamine” is a chemical compound that is structurally similar to o-Phenylenediamine (OPD), an organic compound with the formula C6H4(NH2)2 . This aromatic diamine is an important precursor to many heterocyclic compounds . It is a white compound, although samples may appear darker due to oxidation by air .
Synthesis Analysis
The synthesis of N-arylbenzene-1,2-diamines has been studied extensively. A common method involves the irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid . This process yields N2-aryl-4-methoxybenzene-1,2-diamines as the major product .Molecular Structure Analysis
The molecular structure of N-o-tolyl-benzene-1,2-diamine is similar to that of o-Phenylenediamine, which has the formula C6H4(NH2)2 . The compound is isomeric with m-phenylenediamine and p-phenylenediamine .Chemical Reactions Analysis
N-arylbenzene-1,2-diamines are known to undergo various chemical reactions. For instance, o-Phenylenediamine condenses with ketones and aldehydes to give rise to various valuable products . Its reactions with formic acids produce benzimidazole .Physical And Chemical Properties Analysis
The physical and chemical properties of N-o-tolyl-benzene-1,2-diamine are likely to be similar to those of o-Phenylenediamine. The latter is a white solid with a density of 1.031 g/cm3 . It has a melting point of 102 to 104 °C and a boiling point of 252 °C . It is soluble in hot water .Scientific Research Applications
- N-o-tolyl-benzene-1,2-diamine derivatives have been explored as organocatalysts. For example, a four-step synthesis process was developed to create bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor . These organocatalysts were tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee.
- Irradiation of 4-methoxyazobenzenes in specific solvents led to the selective synthesis of N2-aryl-4-methoxybenzene-1,2-diamines or 1-aryl-6-methoxy-2-methyl-1H-benzimidazoles as major products .
- The compound 1,4-benzenediamine, N,N’-mixed phenyl and tolyl derivatives (DAPD or BENPAT) has been studied in the context of risk assessment . However, further details on specific applications are needed.
Organocatalysis
Photoredox Chemistry
Risk Assessment
properties
IUPAC Name |
2-N-(2-methylphenyl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-10-6-2-4-8-12(10)15-13-9-5-3-7-11(13)14/h2-9,15H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKLTULAUWZNIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-o-tolyl-benzene-1,2-diamine |
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